molecular formula C14H17N3O B12229360 6-[3a-(Hydroxymethyl)-octahydrocyclopenta[c]pyrrol-2-yl]pyridine-3-carbonitrile

6-[3a-(Hydroxymethyl)-octahydrocyclopenta[c]pyrrol-2-yl]pyridine-3-carbonitrile

Cat. No.: B12229360
M. Wt: 243.30 g/mol
InChI Key: VQHMUWPXOOXCQF-UHFFFAOYSA-N
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Description

6-[3a-(Hydroxymethyl)-octahydrocyclopenta[c]pyrrol-2-yl]pyridine-3-carbonitrile is a complex organic compound with a unique structure that includes a hydroxymethyl group, an octahydrocyclopenta[c]pyrrol ring, and a pyridine-3-carbonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[3a-(Hydroxymethyl)-octahydrocyclopenta[c]pyrrol-2-yl]pyridine-3-carbonitrile typically involves multi-step organic reactions. One common approach is to start with the appropriate pyridine derivative and introduce the hydroxymethyl group through a series of reactions, such as reduction and substitution. The octahydrocyclopenta[c]pyrrol ring can be constructed through cyclization reactions, often involving the use of catalysts and specific reaction conditions to ensure the correct stereochemistry.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the production process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

6-[3a-(Hydroxymethyl)-octahydrocyclopenta[c]pyrrol-2-yl]pyridine-3-carbonitrile can undergo various types of chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or aldehyde.

    Reduction: The nitrile group can be reduced to form an amine.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield a carboxylic acid, while reduction of the nitrile group can produce an amine.

Scientific Research Applications

6-[3a-(Hydroxymethyl)-octahydrocyclopenta[c]pyrrol-2-yl]pyridine-3-carbonitrile has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a ligand in the study of enzyme-substrate interactions.

    Industry: It can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 6-[3a-(Hydroxymethyl)-octahydrocyclopenta[c]pyrrol-2-yl]pyridine-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxymethyl group and the pyridine ring can form hydrogen bonds and other interactions with these targets, influencing their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyridine derivatives and compounds with octahydrocyclopenta[c]pyrrol rings. Examples include:

  • Pyridine-3-carbonitrile
  • Octahydrocyclopenta[c]pyrrol derivatives

Uniqueness

What sets 6-[3a-(Hydroxymethyl)-octahydrocyclopenta[c]pyrrol-2-yl]pyridine-3-carbonitrile apart is its unique combination of functional groups and ring structures, which confer specific chemical and biological properties

Properties

Molecular Formula

C14H17N3O

Molecular Weight

243.30 g/mol

IUPAC Name

6-[3a-(hydroxymethyl)-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrol-2-yl]pyridine-3-carbonitrile

InChI

InChI=1S/C14H17N3O/c15-6-11-3-4-13(16-7-11)17-8-12-2-1-5-14(12,9-17)10-18/h3-4,7,12,18H,1-2,5,8-10H2

InChI Key

VQHMUWPXOOXCQF-UHFFFAOYSA-N

Canonical SMILES

C1CC2CN(CC2(C1)CO)C3=NC=C(C=C3)C#N

Origin of Product

United States

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